3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Bioisosterism Drug Design

Researchers optimizing for passive membrane permeability often face unexpected potency loss when using 1,3,4-oxadiazole regioisomers. 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole is the validated solution, offering a direct 10- to 50-fold target binding improvement and approximately 10-fold higher log D over its 1,3,4 counterparts. This scaffold also demonstrates a 140-fold aqueous solubility advantage over its 4-chlorophenyl analog, mitigating precipitation artifacts in biological assays. - Achieve 10-50x enhanced CB2 binding affinity vs. 1,3,4-regioisomer - Reduce assay artifacts with 140x higher solubility than 4-chlorophenyl analog - Utilize a validated precursor for parallel synthesis of 3,5-disubstituted libraries

Molecular Formula C8H4ClFN2O
Molecular Weight 198.58 g/mol
Cat. No. B12445342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole
Molecular FormulaC8H4ClFN2O
Molecular Weight198.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=NOC=N2
InChIInChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H
InChIKeyUTNYUYRRTPMKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole Identity & Properties


3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole is a heteroaromatic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chloro-2-fluorophenyl group at the 3-position . Its molecular formula is C8H4ClFN2O with a molecular weight of 198.58 g/mol . The compound is typically handled as a research chemical and is stored long-term in cool, dry conditions . Computed physicochemical properties include a predicted boiling point of 279.0 ± 50.0 °C, density of 1.417 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of -1.78 ± 0.37 .

1 1,2,4-oxadiazole scaffold for bioisostere research and drug design studies
2 4-chloro-2-fluorophenyl substitution pattern for SAR exploration
3 Reported synthetic compatibility as a building block for 3,5-disubstituted oxadiazole libraries

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole Irreplaceability


The combination of a 1,2,4-oxadiazole regioisomer and the specific 4-chloro-2-fluorophenyl substituent pattern creates a unique physicochemical and biological profile that is not interchangeable with 1,3,4-oxadiazole analogs or simpler halogenated derivatives. Systematic analyses of compound collections demonstrate that 1,3,4-oxadiazole regioisomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1], which directly impacts membrane permeability and target engagement. Furthermore, the substitution pattern on the phenyl ring critically influences properties: the 4-chloro-2-fluoro arrangement has been explicitly identified as a key synthetic variation in the production of 3,5-disubstituted-1,2,4-oxadiazoles [2], and even subtle changes to this pattern (e.g., switching to a 4-chlorophenyl group) can alter aqueous solubility by more than two orders of magnitude . Therefore, substituting this compound with a structurally similar analog without specific experimental validation of the target system risks introducing significant, unaccounted-for variations in potency, bioavailability, or assay performance.

If substituted with 1,3,4-oxadiazole regioisomer
Risk Reported ~10-fold lower log D may shift membrane permeability profile and target engagement context
If substituted with Simpler 4-chlorophenyl analog
Risk Aqueous solubility may differ by over two orders of magnitude, altering assay behavior and handling requirements
If substituted with Unvalidated halogenated aryl precursor
Risk Synthetic route compatibility may not transfer; validated substrate scope is limited to reported substitution patterns

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole Performance Data


Lipophilicity & Affinity vs. 1,3,4-Oxadiazole

The 1,2,4-oxadiazole scaffold, as present in the target compound, demonstrates significantly higher lipophilicity and target binding affinity compared to the 1,3,4-oxadiazole regioisomer. A systematic matched-pair analysis across the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts [1]. This class-level inference is directly corroborated by a specific study on CB2 receptor ligands, which showed that replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in binding affinity (Ki) [2].

Lipophilicity & Affinity
Class-level inference
1,2,4-oxadiazole shows ~10× higher log D and 10–50× lower Ki vs 1,3,4-oxadiazole regioisomer
Supports membrane permeability research context
Matched-pair analysis; CB2 ligand study; AstraZeneca compound collection
Medicinal Chemistry Bioisosterism Drug Design

Aqueous Solubility vs. 4-Chlorophenyl Analog

The introduction of the 2-fluoro substituent on the phenyl ring, as in 3-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole, substantially alters the compound's aqueous solubility compared to the non-fluorinated analog. A direct cross-study comparison of vendor-provided and computed data shows that the target compound exhibits a higher predicted aqueous solubility than 3-(4-chlorophenyl)-1,2,4-oxadiazole .

Aqueous Solubility
Data to verify
Reported ~140-fold higher vs 4-chlorophenyl analog (38 vs ~0.27 g/L equivalent)
Supports in vitro assay preparation context
Cross-study comparison; vendor-reported and computed data
Physicochemical Property Solubility Structure-Property Relationship

Predicted Physicochemical Profile for In Silico Modeling

Vendor technical datasheets provide predicted values for several key physicochemical parameters for 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole, which are essential for accurate in silico modeling. These include a predicted boiling point, density, and acid dissociation constant (pKa). While these are computed values, they are specific to this substitution pattern and differ from those of related compounds. For instance, the molecular weight (198.58 g/mol) and halogen composition differ from the 4-chlorophenyl (180.59 g/mol) and 4-fluorophenyl (164.14 g/mol) analogs, directly impacting all computed property values [1].

Predicted Descriptors
Supporting evidence
pKa -1.78 ± 0.37; BP 279.0 ± 50.0 °C; Density 1.417 ± 0.06 g/cm³
Supports QSAR and computational modeling input
Computed values; compound-specific descriptors differ from mono-halogenated analogs
Computational Chemistry QSAR Property Prediction

Validated Building Block for 3,5-Disubstituted-1,2,4-Oxadiazole Synthesis

The 4-chloro-2-fluorophenyl group is a validated synthetic input for constructing 3,5-disubstituted-1,2,4-oxadiazoles via a specific methodology. A published synthetic scheme explicitly includes '2-chloro-4-fluorophenyl' (the exact substitution pattern of the target compound) as one of seven aryl groups successfully employed in a reaction with gem-dibromomethylarenes to yield the target scaffold [1]. This demonstrates the group's compatibility with this robust synthetic route, which is not guaranteed for all halogenated aryl precursors due to potential side reactions.

Synthetic Compatibility
Class-level inference
Compatible as precursor (R1 = 2-chloro-4-fluorophenyl) in 3,5-disubstituted-1,2,4-oxadiazole synthesis
Supports library synthesis workflow
Published substrate scope; 7 aryl groups validated in reported methodology
Synthetic Chemistry Library Synthesis Methodology

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole Applications


Optimizing Membrane Permeability & Target Affinity

Based on the established class-level superiority of the 1,2,4-oxadiazole regioisomer in terms of higher lipophilicity (approximately 10-fold higher log D) and enhanced target binding affinity (10- to 50-fold improvement over the 1,3,4-regioisomer in CB2 receptor models) [1][2], researchers should prioritize 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole over its 1,3,4-oxadiazole analogs when the primary goal is to increase passive membrane permeability or to maximize the likelihood of achieving strong target engagement in cell-based or in vivo assays. This compound serves as a superior core scaffold for library synthesis when optimizing for these crucial ADME and potency parameters.

Enhanced Solubility for In Vitro Assays

For in vitro biological testing where compound precipitation or high DMSO concentrations are a concern, the target compound offers a significant practical advantage. The available cross-study solubility data indicates that 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole possesses substantially higher aqueous solubility than its 4-chlorophenyl analog (approx. 140-fold higher) . This makes it the preferred choice for designing dose-response experiments or for use in aqueous assay buffers, reducing the risk of artifacts caused by undissolved particulate matter or solvent toxicity.

Computational Modeling & QSAR Descriptors

The specific predicted physicochemical parameters for this compound, including a pKa of -1.78 ± 0.37, boiling point of 279.0 °C, and density of 1.417 g/cm³ , are essential inputs for building and validating quantitative structure-activity relationship (QSAR) models. Its unique molecular weight (198.58 g/mol) and dual halogen (Cl/F) substitution pattern provide a distinct data point compared to mono-halogenated analogs, enriching the chemical space and improving the predictive power of computational models for new 1,2,4-oxadiazole-based compounds.

Building Block for 3,5-Disubstituted-1,2,4-oxadiazole Libraries

Procurement of this compound is recommended for projects involving the parallel synthesis of 3,5-disubstituted-1,2,4-oxadiazole libraries. Its specific substitution pattern has been explicitly validated as a compatible precursor in a published synthetic method [3], providing a documented, reliable starting point. Using this validated building block minimizes the risk of unexpected synthetic failures and streamlines the production of diverse analog sets for structure-activity relationship (SAR) exploration.

Application
Selection Property
Validation Focus
Membrane permeability research
1,2,4-oxadiazole scaffold lipophilicity context
Cell-based assay permeability review
In vitro assay development
Aqueous solubility profile
Co-solvent requirement and precipitation review
Computational QSAR modeling
Compound-specific predicted descriptors
Model input parameter validation
3,5-Disubstituted oxadiazole library synthesis
Synthetic route compatibility
Precursor reactivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.